molecular formula C17H18N4O3S2 B2850614 2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251620-19-5

2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2850614
CAS RN: 1251620-19-5
M. Wt: 390.48
InChI Key: UQQISSKRIMLSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

Triazole derivatives, including the one , have been studied for their potential as anticancer agents . The triazole ring is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to compounds with significant biological activity. In particular, the ability to inhibit kinase enzymes, which are critical in cell signaling pathways, makes these compounds valuable in the design of anticancer drugs .

Antimicrobial Properties

The triazole core is also known for its antimicrobial properties . By interacting with enzymes and receptors in bacterial and fungal cells, triazole derivatives can disrupt essential biological processes, leading to their death. This makes them promising candidates for developing new antibiotics and antifungals, especially in the face of rising antibiotic resistance .

Enzyme Inhibition

Compounds like “2-benzyl-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” can act as enzyme inhibitors . They can be designed to target specific enzymes within biological pathways, potentially leading to therapeutic applications in diseases where such enzymes are dysregulated. This includes conditions like hypertension, diabetes, and neurological disorders .

Agricultural Applications

In agriculture, triazole derivatives can be used to create more effective pesticides and herbicides . Their ability to interfere with the growth and reproduction of pests and weeds can help protect crops and increase yields. Additionally, their potential use in plant growth regulation could optimize agricultural practices .

Industrial Applications

In the industrial sector, triazole derivatives are explored for their use in creating new materials with unique properties . For example, they can be incorporated into polymers to enhance durability or used in the synthesis of energetic materials due to their stability and performance characteristics .

Environmental Science

Triazole derivatives are being investigated for their role in environmental science . They could be used in the remediation of pollutants or as part of sensors to detect environmental contaminants. Their chemical properties may allow them to bind to and neutralize harmful substances in the environment .

Mechanism of Action

properties

IUPAC Name

2-benzyl-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-17-20-13-15(26(23,24)19-8-10-25-11-9-19)6-7-16(20)18-21(17)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQISSKRIMLSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.